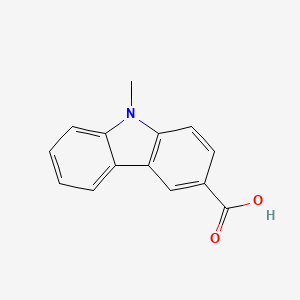

9-Methyl-9H-carbazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346734 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89374-79-8 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Methyl-9H-carbazole-3-carboxylic acid fundamental properties

An In-Depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in modern materials science and medicinal chemistry. As a derivative of the robust carbazole scaffold, this molecule combines inherent thermal and chemical stability with versatile functionality. Its core properties, including excellent hole-transport capabilities and tunable electronic characteristics, make it a pivotal building block for advanced organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Furthermore, the carbazole nucleus is a recognized "privileged structure" in drug discovery, positioning this compound as a valuable intermediate for the synthesis of novel therapeutic agents. This document details its physicochemical properties, synthetic pathways, analytical characterization, key applications, and essential safety protocols, offering a foundational resource for researchers, chemists, and drug development professionals.

Introduction to the Carbazole Framework

The carbazole moiety is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This structure imparts a unique combination of properties: high thermal stability, a rich π-electron system, and a nitrogen atom that can be easily functionalized.[2] These characteristics make carbazole derivatives ubiquitous in the field of organic electronics, where they are prized for their ability to transport positive charge carriers (holes) and their wide energy gap.[2]

This compound builds upon this foundation. The methylation at the 9-position (the nitrogen atom) enhances solubility in organic solvents and modifies the electronic properties compared to its unsubstituted counterpart. The carboxylic acid group at the 3-position introduces a reactive handle for further chemical modification, such as esterification or amidation.[3] This dual functionality allows the molecule to serve as a versatile synthon for creating complex molecular architectures tailored for specific applications, from high-efficiency blue emitters in OLEDs to bioactive compounds with potential antitumor activity.[4][5]

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

The structural integrity of this compound is the basis for its chemical behavior and application potential.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key computed and experimental properties of the molecule, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 9-methylcarbazole-3-carboxylic acid | PubChem[6] |

| Molecular Formula | C₁₄H₁₁NO₂ | PubChem[6] |

| Molecular Weight | 225.24 g/mol | PubChem[6] |

| CAS Number | 89374-79-8 | PubChem[6] |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3 | 2.9 | PubChem[6] |

| Polar Surface Area | 42.2 Ų | PubChem[6] |

| InChI Key | HKCYYHQXRCUSRQ-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[6] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves the initial N-methylation of a suitable carbazole precursor followed by carboxylation, or vice-versa.

-

N-Methylation: The nitrogen of the carbazole ring can be deprotonated with a strong base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the 9-methylcarbazole intermediate.

-

Carboxylation: Introducing the carboxylic acid group at the 3-position can be achieved via methods like Friedel-Crafts acylation followed by oxidation, or through a lithiation/carboxylation sequence using an organolithium reagent (like n-butyllithium) and carbon dioxide.

An alternative strategy involves starting with a pre-functionalized benzene derivative and constructing the carbazole ring system through cyclization reactions, such as the Cadogan or Graebe-Ullmann syntheses.[7][8] Modern approaches may employ microwave-assisted synthesis to reduce reaction times and improve yields, aligning with green chemistry principles.[9]

Caption: A plausible synthetic workflow for this compound.

Proposed Experimental Protocol: Two-Step Synthesis

This protocol outlines a representative laboratory-scale synthesis. Causality: The choice of potassium carbonate as a base in Step 1 is a balance between reactivity and handling safety compared to stronger bases like NaH. The oxidation in Step 2 is a classic method for converting an aldehyde to a carboxylic acid.

Step 1: Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde

-

To a solution of 9H-carbazole-3-carbaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate aldehyde.

Step 2: Oxidation to this compound

-

Dissolve the crude 9-Methyl-9H-carbazole-3-carbaldehyde from Step 1 in a mixture of acetone and water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) or Jones reagent until a persistent pink/brown color is observed.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the excess oxidant by adding a small amount of isopropanol.

-

Filter the mixture to remove manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Self-Validation: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) and confirm its identity and purity via NMR, MS, and melting point analysis.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is crucial. The following spectral characteristics are expected:

-

¹H NMR Spectroscopy: The spectrum should feature a sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the N-methyl group. The aromatic region (7.2-8.8 ppm) will show a complex pattern of doublets and triplets for the seven protons on the carbazole core. A broad singlet, typically downfield (>10 ppm), will be present for the acidic proton of the carboxylic acid group.[6]

-

Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak (M+) corresponding to the calculated molecular weight of 225.24 g/mol .[6]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹, and C-N stretching vibrations associated with the carbazole ring.

Core Applications and Field Insights

Role in Organic Electronics

Carbazole derivatives are cornerstone materials for OLEDs due to their high triplet energy, good thermal stability, and excellent hole-transporting properties.[2] this compound serves as a key building block for:

-

Host Materials: The carbazole unit can be incorporated into larger molecules that act as hosts for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, particularly for high-energy blue OLEDs.[10]

-

Hole-Transport Layer (HTL) Materials: Its inherent ability to transport holes makes it a valuable component in designing materials for the HTL, facilitating efficient charge injection and transport within the device stack.

-

Emitters: By functionalizing the carboxylic acid group, the core structure can be linked to other chromophores to create novel fluorescent or phosphorescent emitters with tailored emission colors and quantum efficiencies.[5]

Significance in Medicinal Chemistry

The carbazole scaffold is frequently found in biologically active natural products and synthetic drugs.[11] Its planar, aromatic structure allows for effective intercalation with DNA and interaction with protein binding sites. Derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][11]

A notable example is the investigation of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close analog, which demonstrated antitumor effects in melanoma cells by reactivating the p53 tumor suppressor pathway.[4] This highlights the potential of the 9-alkyl-carbazole-3-substituted scaffold as a template for developing new cancer therapeutics. This compound provides a reactive handle to link this promising core to other pharmacophores or solubilizing groups, enabling the exploration of new chemical space in drug discovery.

Caption: Role of a carbazole derivative in the p53 tumor suppression pathway.[4]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12] It is considered a combustible solid.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong bases.[12]

-

First Aid:

Conclusion

This compound is a compound of significant strategic value. Its robust carbazole core provides the electronic properties and stability required for high-performance organic electronics, while the methyl and carboxylic acid functional groups offer handles for fine-tuning its characteristics and building more complex molecules. Its relevance extends into medicinal chemistry, where it serves as a promising scaffold for the development of new therapeutic agents. This guide has outlined its fundamental properties, synthesis, and applications, providing a solid foundation for its effective use in both academic research and industrial development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shah, D., et al. (2023). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. Retrieved from [Link]

-

Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]

-

Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

- Alaraji, S. M., et al. (2013).

-

Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

-

Sharma, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

-

Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Combined experimental and density functional theory studies on novel 9-(4/3/2-cyanophenyl)-9 H -carbazole-3-carbonitrile compounds for organic electronics. Retrieved from [Link]

-

Boudreault, P-L. T., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved from [Link]

-

Martínez-Ferrero, E., et al. (2018). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. University of Barcelona. Retrieved from [Link]

-

Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 3. CAS 51035-17-7: 9H-carbazole-3-carboxylic acid [cymitquimica.com]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. This compound | C14H11NO2 | CID 614493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. uprm.edu [uprm.edu]

9-Methyl-9H-carbazole-3-carboxylic acid chemical structure and analysis

An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature, stemming from the fusion of two benzene rings with a central nitrogen-containing pyrrole ring, confer unique photophysical and biological properties.[3] Consequently, carbazole derivatives have been extensively investigated, leading to the development of numerous commercially significant molecules, including the anticancer agent ellipticine and the beta-blocker carvedilol.[3] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a methyl group at the 9-position (N-methylation) enhances solubility and modulates electronic properties, while the carboxylic acid at the 3-position serves as a critical synthetic handle for further molecular elaboration. This combination makes it a valuable building block for researchers aiming to create novel pharmaceuticals and advanced organic materials.[4][5]

Section 1: Core Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. This section details the structural and chemical characteristics of this compound.

Chemical Structure and Identifiers

The molecule consists of a central carbazole core, methylated at the nitrogen atom (position 9) and featuring a carboxylic acid group at position 3 of one of the benzene rings.

-

IUPAC Name: 9-methylcarbazole-3-carboxylic acid[6]

-

CAS Number: 89374-79-8[6]

-

Molecular Formula: C₁₄H₁₁NO₂[6]

-

Canonical SMILES: CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O

-

InChI Key: HKCYYHQXRCUSRQ-UHFFFAOYSA-N[6]

Physicochemical and Computed Properties

The physical and computed properties provide insight into the molecule's behavior in various chemical environments, which is crucial for designing experiments, predicting interactions, and assessing drug-likeness.

| Property | Value | Source |

| Molecular Weight | 225.24 g/mol | [6] |

| Appearance | Solid | |

| XLogP3 (Lipophilicity) | 2.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Topological Polar Surface Area | 42.2 Ų | [6] |

Section 2: Synthesis and Derivatization Strategies

The construction of the this compound skeleton can be approached through several established synthetic methodologies for carbazole derivatives. The choice of strategy often depends on the availability of starting materials and the desired scale.

Foundational Synthetic Methodologies

The synthesis of functionalized carbazoles is a well-explored area of organic chemistry. Key strategies include:

-

Palladium-Catalyzed Cross-Coupling: These methods are highly versatile for forming the C-N and C-C bonds necessary to construct the tricyclic system.[1]

-

Cadogan Reductive Cyclization: This classic method involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine reagent to form the carbazole core.[7][8]

-

Lewis Acid-Catalyzed Annulation: Modern approaches utilize Lewis acids to promote cascade reactions, forming highly substituted carbazoles from simpler precursors.[9]

Proposed Synthetic Workflow

A logical and efficient pathway to synthesize the target molecule involves a two-step process starting from a commercially available precursor, 9H-carbazole-3-carbaldehyde. This approach offers high regioselectivity.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic transformations. Researchers should optimize conditions based on their specific laboratory setup.

Step 1: N-Methylation of 9H-Carbazole-3-carbaldehyde

-

To a solution of 9H-carbazole-3-carbaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 9-Methyl-9H-carbazole-3-carbaldehyde.

-

Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Dissolve the purified 9-Methyl-9H-carbazole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess oxidant.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for this compound based on its structure and data from analogous compounds.[6][8][10]

| Technique | Expected Observations |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet (1H, -COOH). ~8.8 ppm: Singlet (1H, aromatic H at C4). ~8.1-8.3 ppm: Multiplet (2H, aromatic H's). ~7.2-7.6 ppm: Multiplet (4H, remaining aromatic H's). ~3.8-4.0 ppm: Singlet (3H, N-CH₃). |

| Mass Spec. (EI) | m/z 225: Molecular ion peak [M]⁺. m/z 208: Loss of OH radical. m/z 180: Loss of COOH group. |

| IR Spectroscopy | 3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid dimer). ~1680-1710 cm⁻¹: Strong, sharp band (C=O stretch). ~1300 cm⁻¹: C-N stretch. 3100-3000 cm⁻¹: Aromatic C-H stretches. |

Chromatographic Method: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final compound. A reverse-phase method is typically suitable.

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (for Mass-Spec compatibility) or 0.1% Phosphoric Acid.[11][12]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a 50:50 mixture of A:B, increasing to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area.

Section 4: Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly sought-after intermediate.

-

Medicinal Chemistry: Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[1][4][13] The carboxylic acid group on this molecule is a key functional handle that allows for the synthesis of amides and esters. This enables the creation of libraries of new chemical entities for high-throughput screening. By coupling this acid with various amines or alcohols, researchers can systematically explore structure-activity relationships (SAR) to develop more potent and selective drug candidates.[14]

-

Materials Science: The carbazole core is an excellent hole-transporting moiety due to its electron-rich nature. This property is exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[5] The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymer chains, allowing for the fine-tuning of the material's electronic and physical properties.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, accessible synthesis, and dual functional handles (the N-methyl and C3-carboxylic acid) provide chemists and material scientists with a powerful tool for constructing complex molecular architectures. From probing biological pathways to engineering next-generation electronic materials, the applications of this carbazole derivative are extensive and continue to expand, underscoring the enduring importance of this heterocyclic scaffold in modern science.

References

- Synthetic derivatives of aromatic carbazole ring. (2024). Google AI Document Grounding.

- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences.

- This compound | C14H11NO2 | CID 614493 - PubChem. PubChem.

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. (2023). RSC Publishing.

- Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. SIELC Technologies.

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Royal Society of Chemistry.

- Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. | PPTX - Slideshare. Slideshare.

- Separation of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies.

- This compound AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. (2021). Der Pharma Chemica.

- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. (2021). Der Pharma Chemica.

- 9H-Carbazole, 9-methyl- - NIST WebBook. NIST.

- 9H-carbazole-3-carboxylic acid - CymitQuimica. CymitQuimica.

- 9H-Carbazole, 9-methyl- - NIST WebBook. NIST.

- IR: carboxylic acids. University of Calgary.

- 9H-Carbazole, 9-methyl- - NIST WebBook. NIST.

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). SpringerLink.

- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. National Institutes of Health.

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. National Center for Biotechnology Information.

Sources

- 1. Synthetic derivatives of aromatic carbazole ring [wisdomlib.org]

- 2. Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. | PPTX [slideshare.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 51035-17-7: 9H-carbazole-3-carboxylic acid [cymitquimica.com]

- 6. This compound | C14H11NO2 | CID 614493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Separation of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Unveiling a Core Scaffold for Advanced Materials and Therapeutics

An In-Depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

The carbazole heterocycle is a cornerstone of modern organic electronics and medicinal chemistry.[1][2] Its rigid, electron-rich aromatic system provides a unique combination of thermal stability and charge-transport properties, making it a privileged scaffold in materials science.[2][3] Simultaneously, the carbazole nucleus is found in numerous natural products and has been exploited by medicinal chemists to generate compounds with a vast array of biological activities, including antimicrobial and antitumor properties.[1][4][5]

This guide focuses on a specific, strategically substituted derivative: This compound (CAS No. 89374-79-8). The introduction of a methyl group at the 9-position (N-methylation) and a carboxylic acid at the 3-position transforms the basic carbazole core into a highly versatile building block. The N-methylation enhances solubility and modifies the electronic properties, while the carboxylic acid provides a reactive handle for further derivatization, enabling its use as a monomer, a surface anchor, or a key pharmacophore.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis, characterization, and application of this compound, reflecting a field-proven approach to leveraging its unique chemical architecture.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application in experimental design. The key attributes are summarized below.

| Property | Value | Source |

| CAS Number | 89374-79-8 | [6] |

| Molecular Formula | C₁₄H₁₁NO₂ | [6] |

| Molecular Weight | 225.24 g/mol | [6] |

| IUPAC Name | 9-methylcarbazole-3-carboxylic acid | [6] |

| Appearance | Solid | |

| Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | [6] |

| Computed XLogP3 | 2.9 | [6] |

The presence of both the planar, hydrophobic carbazole core and the polar carboxylic acid group gives the molecule an amphiphilic character, rendering it soluble in polar organic solvents.[7]

Synthesis and Mechanistic Rationale

While multiple pathways to the carbazole core exist, a robust and logical laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 9H-Carbazole-3-carboxylic acid methyl ester. This strategy is predicated on the principle of protecting the reactive carboxylic acid as an ester to prevent side reactions during the N-alkylation step.

Synthetic Workflow Diagram

Caption: A two-step synthesis of the target compound.

Step 1: N-Methylation of Methyl 9H-Carbazole-3-carboxylate

Causality: The nitrogen atom of the carbazole ring is weakly acidic. A strong, non-nucleophilic base is required to deprotonate it, forming the carbazolide anion. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the amine, and the only byproduct, hydrogen gas, is easily removed. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, readily dissolving the reactants and the intermediate anion. Methyl iodide (CH₃I) is a highly effective electrophile for the subsequent Sₙ2 reaction with the carbazolide anion.

Self-Validating Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 9H-Carbazole-3-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Observation: Vigorous bubbling (H₂ evolution) should be observed. The reaction is self-validating as the cessation of bubbling indicates the completion of deprotonation.

-

Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Saponification to the Carboxylic Acid

Causality: The methyl ester is hydrolyzed to the corresponding carboxylate salt under basic conditions (saponification). Potassium hydroxide (KOH) in a mixture of ethanol and water provides a homogeneous solution for the reaction. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.

Self-Validating Protocol:

-

Hydrolysis: Dissolve the crude Methyl 9-Methyl-9H-carbazole-3-carboxylate from Step 1 in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Base Addition: Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Precipitation: Acidify the solution by adding concentrated HCl dropwise until the pH is ~2. Observation: The product should precipitate as a solid. This precipitation is a key validation point.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectral data are derived from the analysis of its constituent parts: the N-methylcarbazole core and the carboxylic acid substituent.[8][9]

| Technique | Expected Observations |

| ¹H NMR | ~3.8-4.0 ppm: Singlet, 3H (N-CH₃).[8] ~7.2-8.8 ppm: Complex multiplet pattern, 7H (aromatic protons). The proton at C4 will be a doublet, while the proton at C2 will be a doublet of doublets. The proton at C8 will likely be the most downfield aromatic signal. ~12.0-13.0 ppm: Broad singlet, 1H (COOH), D₂O exchangeable.[9] |

| ¹³C NMR | ~30 ppm: N-CH₃ carbon. ~110-145 ppm: 12 aromatic carbons. ~170 ppm: Carboxylic acid carbonyl carbon (C=O).[9] |

| FT-IR (KBr) | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1600, 1450 cm⁻¹: C=C aromatic stretching vibrations. |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 224.07, corresponding to the deprotonated molecule (C₁₄H₁₀NO₂⁻). |

Applications in Organic Electronics and Optoelectronics

The carbazole framework is a workhorse in organic electronics, primarily due to its excellent hole-transporting capabilities and high triplet energy.[3][10][11] this compound serves as a functional building block for creating advanced materials for devices like Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs:

-

Hole-Transport Layer (HTL): The electron-rich carbazole core facilitates the movement of holes from the anode towards the emissive layer.[2]

-

Host Material: The high triplet energy of the carbazole moiety makes it an excellent host for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the emitter to the host.[11]

-

Functionalization Point: The carboxylic acid group can be converted to an ester or amide, allowing the carbazole unit to be attached to other functional molecules (e.g., electron-transporting units to create bipolar materials) or polymer backbones.[7]

OLED Device Architecture

Caption: Position of a carbazole material in an OLED stack.

Potential in Medicinal Chemistry and Drug Discovery

Carbazole derivatives are well-documented for their wide spectrum of biological activities.[1][5] Recent research has highlighted that functionalizing the carbazole scaffold with acidic groups can lead to potent and specific antibacterial agents.[4]

A 2024 study posted on bioRxiv investigated a series of acid-functionalized carbazoles and found them to have distinct, strain-specific antibacterial activities.[4] For example, the closely related 6-methyl-9H-carbazole-3-carboxylic acid showed selective activity against B. cereus. Molecular docking studies in the same paper suggested that these compounds could act by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[4]

This suggests a strong rationale for screening this compound against a panel of pathogenic bacteria. The carboxylic acid moiety is crucial as it can form key hydrogen bond and ionic interactions within the enzyme's active site, enhancing binding affinity.

Hypothetical Drug Discovery Workflow

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H11NO2 | CID 614493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 51035-17-7: 9H-carbazole-3-carboxylic acid [cymitquimica.com]

- 8. N-METHYLCARBAZOLE(1484-12-4) 1H NMR [m.chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]

- 11. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

photophysical and electrochemical properties of 9-Methyl-9H-carbazole-3-carboxylic acid

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 9-Methyl-9H-carbazole-3-carboxylic Acid

Introduction

This compound is a functionalized aromatic heterocyclic compound built upon the carbazole scaffold. Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and strong luminescence.[1][2][3] The strategic placement of a methyl group at the 9-position (N-position) enhances solubility and blocks potential side reactions, while the carboxylic acid group at the 3-position introduces a site for further chemical modification and modulates the electronic properties of the core structure.[4][5]

This guide offers a comprehensive technical overview of the core . It is designed for researchers, chemists, and materials scientists engaged in the development of novel optoelectronic materials, chemical sensors, and pharmaceutical agents. By synthesizing theoretical principles with practical experimental workflows, this document aims to provide both foundational knowledge and actionable insights for the effective characterization and application of this versatile molecule.

Molecular Structure and Physicochemical Identifiers

The unique arrangement of the electron-donating carbazole nitrogen (alkylated with a methyl group) and the electron-withdrawing carboxylic acid group imparts a distinct donor-π-acceptor (D-π-A) character to the molecule, which is fundamental to its electronic and optical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | [6] |

| Molecular Weight | 225.24 g/mol | [6] |

| CAS Number | 89374-79-8 | [6] |

| Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | |

| InChI Key | HKCYYHQXRCUSRQ-UHFFFAOYSA-N |

Part 1: Photophysical Properties

The photophysical behavior of this compound is dictated by the electronic transitions within its conjugated π-system. The carbazole core is inherently fluorescent, and its properties are finely tuned by the attached functional groups.

Theoretical Framework: Absorption and Emission

The absorption of light (UV-Vis) by the molecule promotes electrons from the ground state to an excited state, primarily through π → π* transitions localized on the carbazole ring system.[7] The emission (photoluminescence) occurs as the molecule relaxes from the lowest excited singlet state back to the ground state.

The presence of the electron-withdrawing carboxylic acid group at the 3-position is expected to extend the π-conjugation and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted 9-methylcarbazole. Carbazole derivatives are well-known for their luminescence, often emitting in the blue to green region of the spectrum.[8] For instance, some derivatives exhibit maximal emission peaks around 410 nm in solution.[8]

Key Photophysical Parameters (Estimated)

While specific experimental data for this compound is not extensively published, we can project its likely properties based on well-characterized analogues.[9]

| Parameter | Symbol | Estimated Value / Property | Rationale / Comparative Data |

| Absorption Maxima | λabs | ~330 - 350 nm | Carbazole chromophores typically show absorption in this range due to π → π* transitions.[7] |

| Emission Maxima | λem | ~380 - 420 nm | The emission is expected in the violet-blue region. The D-π-A structure may lead to solvatochromism. |

| Fluorescence Quantum Yield | ΦF | 0.3 - 0.9 | High fluorescence quantum yields are characteristic of many carbazole-based emitters. |

| Fluorescence Lifetime | τF | 1 - 7 ns | Lifetimes in the nanosecond range are typical for singlet state emission in such organic molecules. |

| Optical Band Gap | Egopt | ~3.0 - 3.5 eV | Calculated from the onset of the absorption spectrum; consistent with blue-emitting materials.[8] |

Experimental Protocol: Spectroscopic Characterization

A rigorous and self-validating workflow is essential for accurate photophysical characterization.

Objective: To determine the absorption and emission spectra, quantum yield, and fluorescence lifetime.

Materials & Equipment:

-

This compound sample

-

Spectroscopic grade solvents (e.g., Dichloromethane (DCM), Acetonitrile, Toluene)

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute stock solution (~1 mM) of the compound in the chosen solvent. From this, prepare a series of solutions for analysis with absorbances in the range of 0.01-0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of the sample solution from ~250 nm to 500 nm using the spectrophotometer.

-

Use a matched cuvette containing the pure solvent as a blank reference.

-

Causality: The absorption spectrum reveals the energies of electronic transitions and is used to determine the optimal excitation wavelength for emission studies (typically the lowest energy absorption maximum). The onset of absorption is used to calculate the optical bandgap (Egopt = 1240 / λonset).

-

-

Photoluminescence (PL) Emission Measurement:

-

Excite the sample at its lowest energy absorption maximum (λex).

-

Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength.

-

Self-Validation: To confirm the absence of emissive impurities, record emission spectra at several different excitation wavelengths. The shape of the emission spectrum should remain constant.

-

-

Quantum Yield (ΦF) Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quantum yield standard (e.g., quinine sulfate).

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Trustworthiness: This ratiometric method internalizes instrumental parameters, providing a reliable quantum yield value relative to a well-established standard.

-

-

Fluorescence Lifetime (τF) Measurement:

-

Use a TCSPC system. Excite the sample with a pulsed laser source.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to extract the lifetime (τF).

-

Caption: Workflow for Photophysical Characterization.

Part 2: Electrochemical Properties

The electrochemical behavior of this compound, particularly its oxidation, is centered on the electron-rich carbazole moiety. These properties are critical for understanding its charge-transport capabilities and stability in electronic devices.

Theoretical Framework: Redox Behavior

The nitrogen atom in the carbazole ring is the primary redox center.[10] Upon oxidation, an electron is removed to form a radical cation. The potential at which this occurs is a direct measure of the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Effect of N-Methyl Group: The methyl group at the 9-position prevents the N-H deprotonation and subsequent coupling reactions that can occur with unsubstituted carbazole, leading to more stable and reversible electrochemical behavior.[2][11]

-

Effect of Carboxylic Acid Group: The carboxylic acid at the 3-position is an electron-withdrawing group. This effect lowers the electron density on the carbazole ring, stabilizing the HOMO. Consequently, more energy is required to remove an electron, shifting the oxidation potential to a more positive value compared to 9-methylcarbazole.[10] Studies on substituted carbazoles confirm that electron-withdrawing groups substantially increase the oxidation potential.[10]

Key Electrochemical Parameters (Estimated)

Based on data from related carbazole derivatives, the following electrochemical properties can be anticipated.[2][10][12]

| Parameter | Symbol | Estimated Value (vs. Fc/Fc⁺) | Rationale / Comparative Data |

| First Oxidation Potential | Eox | +1.0 to +1.4 V | The carbazole core typically oxidizes around +1.15 V vs Ag/AgCl.[12] The electron-withdrawing COOH group will increase this potential. |

| HOMO Energy Level | EHOMO | -5.2 to -5.6 eV | Estimated from the onset of the first oxidation wave. |

| LUMO Energy Level | ELUMO | -1.9 to -2.4 eV | Calculated using ELUMO = EHOMO + Egopt. |

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard technique for probing the redox behavior of electroactive molecules.

Objective: To determine the oxidation potential and estimate the HOMO energy level.

Materials & Equipment:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

Anhydrous, deoxygenated solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Internal standard: Ferrocene (Fc)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished to a mirror finish before each experiment to ensure a clean, reproducible surface.

-

Solution Preparation: Prepare a solution containing ~1-5 mM of the analyte and 0.1 M of the supporting electrolyte in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

-

Causality: Oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox processes.

-

-

Background Scan: Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

-

Analyte Measurement: Add the analyte to the cell and record the cyclic voltammogram. Scan from an initial potential where no reaction occurs towards positive potentials to observe oxidation. A typical scan rate is 100 mV/s.

-

Internal Referencing: After recording the data, add a small amount of ferrocene to the solution and record another voltammogram. The reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple serves as an internal standard.

-

Trustworthiness: Referencing all potentials to the internal Fc/Fc⁺ couple (E₁/₂ ≈ +0.64 V vs. NHE) mitigates variations in the reference electrode potential and allows for accurate comparison of data between different experiments and labs. The HOMO energy can be estimated using the formula: EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV.

-

-

Data Analysis:

-

Determine the onset potential (Eonset) of the first oxidation wave. This potential is used for the HOMO calculation.

-

Self-Validation: Assess the reversibility of any redox events by checking if the peak potential separation (ΔEp) is close to 59/n mV (where n is the number of electrons) and if the ratio of cathodic to anodic peak currents (ipc/ipa) is close to 1.

-

Caption: Workflow for Electrochemical Analysis via CV.

Conclusion

This compound is a promising building block for advanced functional materials. Its photophysical properties suggest it is a candidate for violet-blue light-emitting applications, while its electrochemical characteristics point to a stable, high-HOMO material suitable for hole-transport layers in organic electronics. The carboxylic acid functionality provides a convenient handle for covalent attachment to other molecules or surfaces, opening avenues for its use in chemosensors, dye-sensitized solar cells, and bioconjugation. The experimental protocols and theoretical frameworks detailed in this guide provide a solid foundation for researchers to fully characterize this compound and unlock its potential in their specific applications.

References

- Zhang, Z. P., Jin, B. K., Tian, Y. P., & Wang, S. J. (2005). Electrochemistry and In-situ Spectroelectrochemistry Studies of Carbazole and 9-Ethylcarbazole. Chinese Chemical Letters, 16(12), 1621-1624.

- Shukla, D., & Thomas, K. R. J. (2004). Light-emitting carbazole derivatives: potential electroluminescent materials. Journal of Materials Chemistry, 14(19), 2903-2909.

-

Görgün, M., & Can, M. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

-

Chen, Y. H., et al. (2023). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 8(30), 27235–27244. Available at: [Link]

-

Skene, W. G., & L'vov, S. (2015). Carbazole electrochemistry: a short review. Journal of Solid State Electrochemistry, 19(9), 2601–2610. Available at: [Link]

-

Li, J., et al. (2014). [Research on synthesis and luminous mechanism of a soluble blue-light luminescence material derived from carbazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 34(12), 3326-3330. Available at: [Link]

-

Viau, L., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials, 6. Available at: [Link]

-

Wang, Y., et al. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules, 28(11), 4558. Available at: [Link]

-

de Bettencourt-Dias, A., et al. (2019). Luminescent Carbazole-Based EuIII and YbIII Complexes with High Two-Photon Absorption Cross-Section Enable Viscosity-Sensing in the Visible and Near IR with One- and Two-Photon Excitation. Inorganic Chemistry, 58(15), 10098–10108. Available at: [Link]

-

Liu, R., et al. (2012). Synthesis and luminescent properties of carbazole end-capped phenylene ethynylene compounds. Journal of Luminescence, 132(1), 191-197. Available at: [Link]

-

Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6. Available at: [Link]

-

Shah, D., et al. (2023). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. Available at: [Link]

-

Verbitsky, E. V., et al. (2018). Electrochemical properties of 9-phenyl-9H-carbazole-π-pyrimidine 3a-c derivatives. Dyes and Pigments, 158, 46-54. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Ates, M., & Uludag, N. (2017). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. Turkish Journal of Chemistry, 41, 193-210. Available at: [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]

-

Wu, T. Y., et al. (2022). 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. Polymers, 14(6), 1162. Available at: [Link]

-

Lee, C. F., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 209-216. Available at: [Link]

-

Wang, H., et al. (2022). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. Available at: [Link]

-

Martínez-Ferrero, E., & Velasco, D. (2021). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 184, 108832. Available at: [Link]

-

Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-13. Available at: [Link]

-

Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431–1439. Available at: [Link]

Sources

- 1. Light-emitting carbazole derivatives: potential electroluminescent materials. | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]

- 3. DSpace [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. CAS 51035-17-7: 9H-carbazole-3-carboxylic acid [cymitquimica.com]

- 6. This compound | C14H11NO2 | CID 614493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Research on synthesis and luminous mechanism of a soluble blue-light luminescence material derived from carbazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of 9-Methyl-9H-carbazole-3-carboxylic Acid Derivatives

Abstract: The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and rigid, planar structure.[1] Naturally occurring carbazole alkaloids exhibit a vast array of biological activities, inspiring the synthesis of novel derivatives for drug discovery.[2][3] This guide provides an in-depth exploration of 9-Methyl-9H-carbazole-3-carboxylic acid, a key intermediate for developing new chemical entities. We will dissect established and modern synthetic strategies for constructing the carbazole core, detail specific protocols for the synthesis of the title compound, and discuss the derivatization approaches that unlock its potential. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important molecular framework.

The Carbazole Scaffold: A Foundation of Therapeutic Potential

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[1][4] This arrangement confers a high degree of π-conjugation, leading to desirable electronic and charge-transport properties.[1] First isolated from coal tar in 1872, the carbazole framework is now recognized as a cornerstone of numerous natural products, particularly carbazole alkaloids found in plants of the Rutaceae family (Murraya, Glycosmis, Clausena).[2][3][5]

These natural products and their synthetic analogs have demonstrated a remarkable spectrum of pharmacological activities, including:

The this compound scaffold is of particular interest. The N-methylation at position 9 enhances lipophilicity and can modulate biological activity, while the carboxylic acid at position 3 serves as a versatile chemical handle for generating extensive libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.

Caption: A typical workflow for natural product-inspired drug discovery, starting from isolation and leading to synthetic optimization.

Core Synthesis Strategies: Building the Tricyclic Framework

The construction of the carbazole ring system is the foundational challenge in synthesizing its derivatives. Methodologies have evolved from classical, high-temperature reactions to highly efficient, metal-catalyzed processes that offer superior control over regioselectivity and functional group tolerance.

Classical Synthetic Routes

-

Graebe-Ullmann Reaction: This method involves the cyclization of N-phenyl-1,2-diaminobenzenes, followed by diazotization and intramolecular cyclization. While historically significant, it often requires harsh conditions.[5][8]

-

Fischer-Borsche Synthesis: This approach utilizes the reaction of arylhydrazines with cyclohexanone derivatives to form tetrahydrocarbazoles, which are subsequently aromatized via dehydrogenation to yield the carbazole core.[2][5]

Modern Palladium-Catalyzed Methodologies

Transition metal catalysis has revolutionized carbazole synthesis. The Buchwald-Hartwig amination is arguably the most powerful and versatile tool for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[9] For carbazole synthesis, it is typically employed in an intramolecular fashion, where a suitably substituted 2-aminobiphenyl derivative undergoes cyclization to form the pyrrole ring of the carbazole.[10][11]

-

Causality of Experimental Choice: The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., XPhos, RuPhos), and base (e.g., NaOt-Bu, K₃PO₄) is critical. Bulky, electron-rich phosphine ligands are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base must be strong enough to deprotonate the amine but not so reactive as to cause side reactions. This method's trustworthiness stems from its high functional group tolerance and predictable reactivity.

Caption: The catalytic cycle for the Buchwald-Hartwig intramolecular amination to form the carbazole ring.

Copper-Catalyzed and Other Routes

-

Ullmann Condensation: A copper-catalyzed C-N coupling reaction that serves as an alternative to palladium-based methods.[12] Modern protocols often use ligands like 1,10-phenanthroline to improve reaction efficiency and lower the required temperatures.[13][14]

-

Cadogan Reductive Cyclization: This powerful method involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine reagent (e.g., triphenylphosphine). It is highly effective for preparing a wide range of substituted carbazoles.[5][15]

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved via a two-step process starting from commercially available 9H-carbazole: N-methylation followed by regioselective C3-formylation and subsequent oxidation.

Step 1: N-Methylation of 9H-Carbazole

The nitrogen at position 9 is readily alkylated using a suitable methylating agent.

Protocol:

-

Deprotonation: To a solution of 9H-carbazole (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the carbazolide anion.

-

Alkylation: After stirring for 30 minutes, add a methylating agent such as methyl iodide (CH₃I, 1.2 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude 9-Methyl-9H-carbazole can be purified by recrystallization or column chromatography to yield a white solid.

Step 2: Vilsmeier-Haack Formylation and Oxidation

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. For 9-alkylcarbazoles, the reaction shows strong regioselectivity for the 3-position.[16]

Caption: Synthetic pathway to the target compound via Vilsmeier-Haack formylation and subsequent oxidation.

Protocol (Formylation):

-

Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to anhydrous DMF (10 eq.). Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Add a solution of 9-Methyl-9H-carbazole (1.0 eq.) in DMF to the Vilsmeier reagent.

-

Heating: Stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 2-4 hours. Monitor progress by TLC.

-

Workup: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution) until the solution is alkaline.

-

Isolation: The product, 9-Methyl-9H-carbazole-3-carbaldehyde, typically precipitates as a solid. Filter, wash with water, and dry.[16][17]

Protocol (Oxidation): The resulting aldehyde can be oxidized to the carboxylic acid using various standard methods, such as potassium permanganate (KMnO₄) or the Pinnick oxidation (NaClO₂ with a scavenger), which is milder and often gives cleaner reactions.

-

Setup: Dissolve the 9-Methyl-9H-carbazole-3-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.

-

Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq.) followed by a solution of sodium chlorite (NaClO₂, ~1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

-

Reaction: Stir vigorously at room temperature for 12-24 hours.

-

Workup: Remove the tert-butanol under reduced pressure. Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure this compound.

Data Summary and Derivatization

The successful synthesis of the target compound should be confirmed by analytical methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO₂ | [18] |

| Molecular Weight | 225.24 g/mol | [18] |

| Appearance | Solid | |

| ¹H NMR (DMSO-d₆) | δ ~12.7 (s, 1H, COOH), 8.8 (s, 1H), 8.3 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 3.9 (s, 3H, N-CH₃) | (Typical values based on similar structures[15]) |

| ¹³C NMR (DMSO-d₆) | δ ~168.5, 142.8, 140.8, 127.4, 126.7, 122.9, 122.6, 121.4, 121.0, 119.9, 111.8, 111.0, 30.0 (N-CH₃) | (Typical values based on similar structures[15]) |

| Mass Spec (m/z) | 225.08 (M⁺) |[18] |

Synthesis of Derivatives

The carboxylic acid functional group is a gateway to a multitude of derivatives. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the acid with a diverse range of amines to form amides. Similarly, Fischer esterification (acid catalysis with an alcohol) can produce a library of esters. These derivatives are crucial for probing the structure-activity relationships required for drug development.[19][20]

Conclusion and Future Perspectives

The this compound framework represents a validated and highly valuable scaffold for the discovery of new therapeutic agents. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have made the core structure and its analogs more accessible than ever before. Future efforts will likely focus on developing even more efficient and environmentally benign ("green") synthetic routes and exploring novel biological targets for this versatile class of compounds. The continued investigation into carbazole derivatives promises to yield new chemical entities with significant potential in medicine and materials science.

References

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. Available at: [Link]

-

Al-Jafari, A. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society. Available at: [Link]

-

Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

-

Chen, C.-H., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications. Available at: [Link]

-

Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. (2023). ResearchGate. Available at: [Link]

-

Knölker, H.-J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4427. Available at: [Link]

-

Colomer, I., & Espinet, P. (2012). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Inorganic Chemistry, 51(1), 634–641. Available at: [Link]

-

Bardin, V. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

-

Banwell, M. G., et al. (2008). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Zhao, X., et al. (2015). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). PubMed Central. Available at: [Link]

-

Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. (2021). ResearchGate. Available at: [Link]

-

Chakraborti, G., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of carbazole via Graebe-Ullmann reaction. (n.d.). ResearchGate. Available at: [Link]

-

Carbazole. (n.d.). Wikipedia. Available at: [Link]

-

Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]

-

Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Sharma, V., & Kumar, P. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (2014). National Institutes of Health. Available at: [Link]

-

1-Methyl-9H-carbazole-3-carboxylic acid ethyl ester. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2018). ResearchGate. Available at: [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). ijpsonline.com. Available at: [Link]

-

9H-Carbazole-3-carboxylic acid, 2-phenyl-, methyl ester. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science. Available at: [Link]

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate. Available at: [Link]

-

Salih, N., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (2023). MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates. (n.d.). Semantic Scholar. Available at: [Link]

Sources

- 1. echemcom.com [echemcom.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbazole - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C14H11NO2 | CID 614493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates | Semantic Scholar [semanticscholar.org]

role of 9-Methyl-9H-carbazole-3-carboxylic acid in materials science

An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic Acid in Materials Science

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal molecular building block in the field of materials science. We delve into its fundamental structure, synthesis, and the critical physicochemical properties that make it a versatile component for advanced organic electronic devices. The guide details its specific roles and mechanisms in high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Through detailed experimental protocols, data analysis, and workflow visualizations, this document serves as an essential resource for researchers, scientists, and professionals in materials chemistry and drug development, offering insights into the rational design and application of carbazole-based materials.

Introduction: The Rise of Carbazole Scaffolds in Organic Electronics

Carbazole and its derivatives have emerged as a cornerstone in the development of organic semiconductor materials. Their rigid, planar structure, coupled with a nitrogen-containing aromatic system, imparts excellent thermal stability and efficient hole-transporting capabilities.[1][2] These properties have driven their extensive application in a range of optoelectronic devices.

Within this important class of compounds, this compound stands out as a particularly valuable and versatile building block. It uniquely combines the favorable electronic properties of the carbazole core with functional handles that allow for precise molecular engineering. The N-methyl group enhances solubility and subtly modifies the electronic landscape, while the C-3 carboxylic acid group provides a reactive site for further derivatization or acts as a powerful anchoring group for surface modification.

This guide will explore the multifaceted role of this compound, moving from its molecular architecture and synthesis to its critical photophysical and electrochemical properties. We will then provide a deep dive into its application in two of the most dynamic areas of materials science: perovskite solar cells and organic light-emitting diodes, complete with field-proven experimental methodologies.

Molecular Architecture and Core Properties

The efficacy of this compound in materials science stems directly from its distinct molecular structure. Each component of the molecule serves a specific and crucial function.

-

Carbazole Core : This rigid, electron-rich heterocyclic system is the foundation of the molecule's electronic properties. It possesses a high hole mobility, making it an excellent component for hole-transporting materials (HTMs).[2]

-